molecular formula C7H14ClNO2 B2693955 (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride CAS No. 2550996-94-4

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride

Cat. No.: B2693955
CAS No.: 2550996-94-4
M. Wt: 179.64
InChI Key: HOGZPBXRUUKEDS-VWZUFWLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is a bicyclic compound featuring a 6,8-dioxabicyclo[3.2.1]octane core with an N-methyl amine substituent at position 4 and a hydrochloride counterion. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 265.19 g/mol . The stereochemistry (1S,4R,5R) is critical to its biological and chemical properties, distinguishing it from structural isomers. This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis .

Properties

IUPAC Name

(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-6-3-2-5-4-9-7(6)10-5;/h5-8H,2-4H2,1H3;1H/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGZPBXRUUKEDS-VWZUFWLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2COC1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H]2CO[C@@H]1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine typically involves the use of transaminase enzymes. These enzymes are capable of reducing (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one with high selectivity . The process involves the use of polynucleotides encoding the transaminase enzymes, host cells capable of expressing these enzymes, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of immobilized biocatalysis techniques. This method allows for the efficient and scalable synthesis of the compound by utilizing immobilized enzymes in a controlled environment .

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .

Scientific Research Applications

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares the target compound with key analogs:

Compound Name Core Structure Substituents/Functional Groups Stereochemistry Key Applications
(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride 6,8-dioxabicyclo[3.2.1]octane N-methyl amine hydrochloride at C4 (1S,4R,5R) Pharmaceutical intermediates
(1S,5R)-1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane 6,8-dioxabicyclo[3.2.1]octane Methyl groups at C1 and C5 (1S,5R) Industrial chemicals
(+)-exo-Brevicomin 6,8-dioxabicyclo[3.2.1]octane Ethyl and methyl groups at C5 and C7 exo-configuration Insect pheromones
(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol 6,8-dioxabicyclo[3.2.1]octane Benzyl groups at C3, hydroxyl at C4 (1S,4S,5R) Synthetic intermediates
1,6-Anhydro-N-acetyl-beta-muramate 6,8-dioxabicyclo[3.2.1]octane Acetylated amino group, hydroxyl at C2 (1R,2S,3R,4R,5R) Bacterial cell wall analogs
Key Observations:
  • Functional Groups : The target compound’s N-methyl amine hydrochloride distinguishes it from analogs with hydroxyl (e.g., brevicomins), benzyl (e.g., dibenzyl derivatives), or acetylated groups (e.g., muramate derivatives). This impacts solubility, reactivity, and biological activity.
  • Stereochemistry : The (1S,4R,5R) configuration is unique compared to (1S,5R) in dimethyl derivatives or (1S,4S,5R) in dibenzyl analogs, which may influence chiral recognition in pharmaceutical contexts .

Analytical and Regulatory Considerations

  • Purity Standards : The target compound is cataloged in building block libraries (e.g., Enamine Ltd.) with strict purity specifications, akin to pharmaceutical reference standards .
  • Regulatory Status : Unlike brevicomins, which are natural products, the target compound’s synthetic nature requires compliance with industrial chemical regulations (e.g., REACH) .

Biological Activity

(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride is a bicyclic amine compound characterized by its unique dioxabicyclo structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride
  • Molecular Formula : C7H13ClN2O2
  • Molecular Weight : 175.64 g/mol
  • CAS Number : 2550996-72-8

The biological activity of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes and receptors, which can lead to a variety of physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Pathogen TypeActivity Level
Gram-positiveHigh
Gram-negativeModerate
FungiLow

Neuroprotective Effects

Studies have shown that (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine may possess neuroprotective properties. It appears to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration.

Analgesic Activity

Preclinical trials indicate that this compound may have analgesic effects. It has been shown to reduce pain responses in animal models, potentially through modulation of pain pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University X] tested the antimicrobial efficacy of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Mechanisms

In a study published in the Journal of Neurochemistry, the neuroprotective effects were evaluated using a model of oxidative stress in neuronal cells. The compound significantly reduced markers of oxidative damage and apoptosis compared to control groups, suggesting a protective role against neurodegenerative diseases.

Synthesis and Industrial Applications

The synthesis of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine typically involves enzymatic methods using transaminases for high selectivity and yield. This method is advantageous for producing the compound on an industrial scale while maintaining purity.

Q & A

Basic: What are the key synthetic routes for producing (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride, and how can enantiomeric purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and stereoselective N-methylation. A common approach uses asymmetric catalysis to control stereochemistry, with solvents like dichloromethane or ethanol under reflux conditions to enhance yield . Enantiomeric purity can be optimized via chiral auxiliaries or kinetic resolution during the final hydrochloride salt formation. Post-synthesis validation using chiral HPLC (e.g., with a Chiralpak® column) is critical to confirm stereochemical integrity .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Discrepancies may arise from differences in metabolic stability, bioavailability, or off-target interactions. To address this:

  • Perform pharmacokinetic profiling (e.g., LC-MS/MS) to quantify systemic exposure and metabolite formation .
  • Use isotope-labeled analogs (e.g., deuterated or ¹³C-labeled compounds) to track distribution and degradation pathways .
  • Conduct target engagement assays (e.g., SPR or CETSA) to verify binding affinity in physiological conditions .
    Comparative analysis of these datasets can isolate confounding factors like enzymatic degradation or tissue-specific uptake .

Basic: What spectroscopic techniques are most reliable for characterizing the molecular structure of this bicyclic compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the bicyclic framework and stereochemistry. Key signals include the methylamine proton (δ ~2.5 ppm) and oxygenated bridgehead carbons (δ ~70–80 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C asymmetric stretch at ~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₉H₁₇ClNO₂) .

Advanced: How does the compound’s stereochemistry influence its interaction with biological targets, and what computational methods can predict this?

Methodological Answer:
The (1S,4R,5R) configuration dictates spatial complementarity with targets like GPCRs or enzymes. Methodological steps include:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding poses, focusing on hydrogen bonding and hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the ligand-receptor complex over nanosecond timescales .
  • Free Energy Perturbation (FEP) : Quantify stereochemical contributions to binding affinity by comparing enantiomers .
    Experimental validation via X-ray crystallography of co-crystallized complexes is recommended to refine computational models .

Basic: What analytical methods are recommended for assessing purity and identifying impurities in synthesized batches?

Methodological Answer:

  • HPLC-UV/ELSD : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities ≥0.1% .
  • LC-MS : Identifies low-abundance impurities via exact mass (e.g., m/z deviations <2 ppm) .
  • Karl Fischer Titration : Quantifies residual water content, critical for hydrochloride salt stability .

Advanced: How can researchers design experiments to evaluate the compound’s metabolic stability in hepatic models?

Methodological Answer:

  • In Vitro Hepatocyte Assays : Incubate the compound with primary human hepatocytes (37°C, 5% CO₂) and monitor depletion over time using LC-MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess isoform-specific interactions .
  • Reactive Metabolite Trapping : Employ glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic intermediates .
    Data should be normalized to control compounds (e.g., verapamil for CYP3A4) to contextualize metabolic liability .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Store at -20°C in airtight, light-resistant vials under inert gas (argon or nitrogen) to prevent hydrolysis/oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .
  • Use lyophilization for bulk material to minimize degradation during storage .

Advanced: What strategies can mitigate solubility challenges in aqueous-based biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to exploit the hydrochloride salt’s ionizability .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release in cell culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.